molecular formula C16H17NO2 B14674922 1-Nitro-4-(4-phenylbutyl)benzene CAS No. 41125-34-2

1-Nitro-4-(4-phenylbutyl)benzene

Katalognummer: B14674922
CAS-Nummer: 41125-34-2
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: FRBZIPCKMJIBNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitro-4-(4-phenylbutyl)benzene is an aromatic nitro compound characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a 4-phenylbutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(4-phenylbutyl)benzene can be synthesized through a multi-step process involving the nitration of 4-(4-phenylbutyl)benzene. The nitration reaction typically involves the use of concentrated sulfuric acid and nitric acid, which act as nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: These processes often require specialized equipment to handle the exothermic nature of the reaction and to ensure safety and efficiency .

Wirkmechanismus

The mechanism of action of 1-Nitro-4-(4-phenylbutyl)benzene primarily involves its interactions with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s electrophilic nature allows it to participate in reactions with nucleophiles, affecting molecular pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Nitro-4-(4-phenylbutyl)benzene is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical and physical properties compared to other nitrobenzene derivatives.

Eigenschaften

CAS-Nummer

41125-34-2

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

1-nitro-4-(4-phenylbutyl)benzene

InChI

InChI=1S/C16H17NO2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2

InChI-Schlüssel

FRBZIPCKMJIBNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.